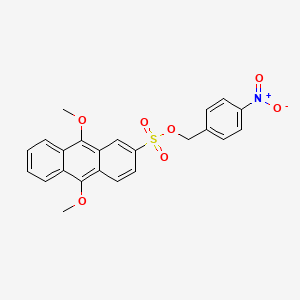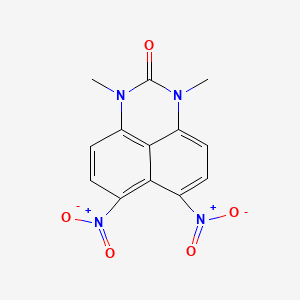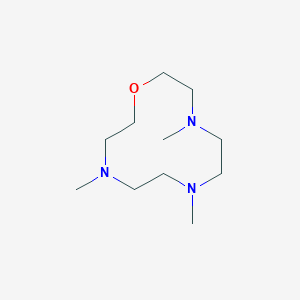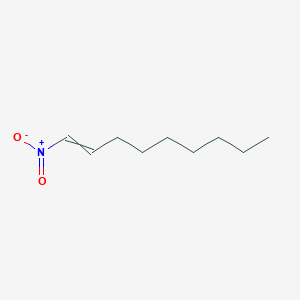
3-(1-Chloroethylidene)-4-ethenyloxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Chloroethylidene)-4-ethenyloxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by the presence of a chloroethylidene group and an ethenyl group attached to an oxolanone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Chloroethylidene)-4-ethenyloxolan-2-one can be achieved through several methods. One common approach involves the cycloisomerization of 1,6-enynes. This reaction is typically catalyzed by rhodium complexes under an inert atmosphere, such as argon . The reaction conditions often include heating the mixture at 60°C for an extended period, followed by purification through flash column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloisomerization processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of advanced catalysts and automated systems further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
3-(1-Chloroethylidene)-4-ethenyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chloroethylidene group to an ethyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Formation of oxolanone oxides.
Reduction: Formation of 3-(1-Ethylidene)-4-ethenyloxolan-2-one.
Substitution: Formation of various substituted oxolanones depending on the nucleophile used.
科学研究应用
3-(1-Chloroethylidene)-4-ethenyloxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-(1-Chloroethylidene)-4-ethenyloxolan-2-one involves its interaction with specific molecular targets. The chloroethylidene group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to therapeutic effects. The exact pathways and molecular targets involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
3-(1-Chloroethylidene)-2-heptanone: Similar structure but with a heptanone backbone.
(1-Chloroethylidene)amino methanesulfonate: Contains a methanesulfonate group instead of an oxolanone ring.
Uniqueness
3-(1-Chloroethylidene)-4-ethenyloxolan-2-one is unique due to its combination of a chloroethylidene group and an ethenyl group attached to an oxolanone ring
属性
CAS 编号 |
154953-78-3 |
|---|---|
分子式 |
C8H9ClO2 |
分子量 |
172.61 g/mol |
IUPAC 名称 |
3-(1-chloroethylidene)-4-ethenyloxolan-2-one |
InChI |
InChI=1S/C8H9ClO2/c1-3-6-4-11-8(10)7(6)5(2)9/h3,6H,1,4H2,2H3 |
InChI 键 |
XGSKBJKWCFEVNC-UHFFFAOYSA-N |
规范 SMILES |
CC(=C1C(COC1=O)C=C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


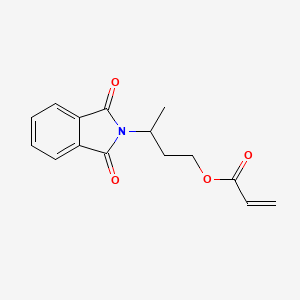
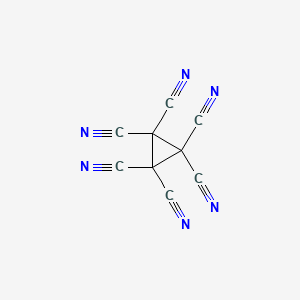

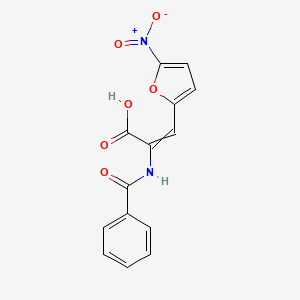

![9-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylidene]-9H-fluorene-2,7-diamine](/img/structure/B14279887.png)
![2-[2-(4-Phenylpiperazin-1-yl)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14279897.png)
